1-(4-Methylbenzenecarbothioyl)piperidine
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Overview
Description
1-(4-Methylbenzenecarbothioyl)piperidine is a chemical compound with the molecular formula C13H17NS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
The synthesis of 1-(4-Methylbenzenecarbothioyl)piperidine typically involves the reaction of piperidine with 4-methylbenzenecarbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
1-(4-Methylbenzenecarbothioyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(4-Methylbenzenecarbothioyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenecarbothioyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival. It may also interact with enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Methylbenzenecarbothioyl)piperidine can be compared with other piperidine derivatives such as:
- 1-(4-Fluorobenzyl)piperidine
- 1-(3,4-Dichlorobenzyl)piperidine
- 1-(4-Bromobenzyl)piperidine
These compounds share a similar piperidine core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique feature of this compound is the presence of the 4-methylbenzenecarbothioyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17NS |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
(4-methylphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NS/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
FPOUEQAENBYBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origin of Product |
United States |
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